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Executive Summary: The Supply Chain Crisis
(+)-Discodermolide is a polyketide marine natural product isolated from the sponge

Discodermia dissoluta.[1][2] It is a potent microtubule stabilizer (more potent than paclitaxel)

that retains activity against multi-drug resistant (MDR) cancer cell lines.

However, the natural supply is non-viable for clinical development (0.002% w/w isolation yield).

[1][3] The solution to this "supply crisis" was the landmark 60-gram scale-up campaign by

Novartis, which hybridized the convergent strategies of Amos B. Smith III (University of

Pennsylvania) and Ian Paterson (University of Cambridge).

This guide deconstructs the synthetic architecture into its Key Intermediates, focusing on the

"Common Precursor" strategy that allows for the parallel synthesis of the molecule’s three main

fragments.

Strategic Retrosynthesis: The Tripartite Model
To manage the stereochemical complexity (13 stereocenters), the molecule is disconnected

into three primary fragments. This convergent approach minimizes the longest linear sequence
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(LLS) and maximizes throughput.

The Three Pillars
Fragment A (C16–C24): The "Tail" – Contains the terminal diene and a recurring stereotriad.

Fragment B (C7–C15): The "Core" – Contains the central Z-olefin and connects the head

and tail.

Fragment C (C1–C6): The "Head" – Contains the lactone moiety.
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Figure 1: The tripartite retrosynthetic logic. All three fragments derive from a single "Common

Precursor," drastically simplifying raw material sourcing.

The "Golden Key": The Common Precursor (CP)
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The brilliance of the Smith/Novartis route lies in the Common Precursor (CP). Discodermolide

features a recurring stereochemical motif (methyl-hydroxy-methyl triad).[1] Rather than

synthesizing each motif from scratch, a single intermediate is manufactured on a multi-kilogram

scale and then "diverged" to create Fragments A, B, and C.

Technical Profile: The Weinreb Amide CP
Chemical Identity: A Weinreb amide containing a syn-aldol adduct.

Stereochemical Source: Derived from the Roche ester (Chiral Pool).

Key Transformation: Evans syn-Aldol Reaction.[1][4][5]

Scalability: Produced by Novartis on >60 kg scale.[6][7]

Protocol 1: Synthesis of the Common Precursor
Context: This protocol describes the Novartis modification of the Smith Gen 1 route, optimized

for safety (avoiding pyrophoric reagents) and throughput.

Step-by-Step Methodology:

Protection: Start with (S)-Roche ester (Methyl 3-hydroxy-2-methylpropionate). Protect the

alcohol as a TBS ether (TBSCl, Imidazole).

Reduction: Reduce the ester to the aldehyde using DIBAL-H (controlled temperature -78°C

to prevent over-reduction) or a two-step reduction/oxidation sequence if handling bulk DIBAL

is constrained.

The Evans Syn-Aldol (Critical Step):

Reagent: React the aldehyde with the boron enolate of a chiral oxazolidinone (Evans

auxiliary).

Conditions:

-Bu_2BOTf$ (Dibutylboron triflate), DIPEA, -78°C.
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Mechanism: The Z-enolate forms a Zimmerman-Traxler transition state, ensuring high

diastereoselectivity (>20:1 dr).

Result: Establishes the C-C bond and the two new stereocenters relative to the Roche

ester methyl group.

Auxiliary Cleavage & Amidation:

Reagent:

/ MeNH(OMe) (Weinreb amine). Note: Novartis optimized this to use milder conditions
(CDMT coupling) to avoid pyrophoric Trimethylaluminum on 60kg scale.

Product: The Weinreb Amide Common Precursor.[5][6]

Deep Dive: The Advanced Intermediates
Intermediate A: The C16–C24 Fragment (Alkyl Iodide)

Role: Provides the terminal diene and the C16-C21 stereotriad.

Synthesis Logic:

Derived from the Common Precursor.

The Weinreb amide is converted to an alkyl iodide.

Key Reaction: A Wittig reaction installs the terminal Z-diene.

Modification: In the Novartis route, this fragment is converted to an Alkyl Boronate (via

hydroboration of a terminal olefin) or used as an Alkyl Iodide for Suzuki coupling.

Intermediate B: The C7–C15 Fragment (Vinyl Iodide)
Role: The central scaffold. Contains the critical C13-C14 Z-olefin.[1][4]

Synthesis Logic:

Derived from the Common Precursor.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.researchgate.net/publication/244234610_Synthesis_of_discodermolide_intermediates_from_engineered_polyketides
https://www2.chemistry.msu.edu/faculty/wulff/myweb26/literature_pdf/2004-03-11.pdf
https://en.wikipedia.org/wiki/Discodermolide
https://pmc.ncbi.nlm.nih.gov/articles/PMC2991168/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12059581?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Key Challenge: Installing the trisubstituted Z-olefin at C13-C14.[1][4]

Method: Smith used a Wittig reaction; Novartis utilized a modified Zhao olefination or

similar phosphonium salt chemistry to ensure the Z-geometry.

Functional Handle: Ends as a Vinyl Iodide at C9, ready for cross-coupling.

Intermediate C: The C1–C6 Fragment
(Lactone/Aldehyde)

Role: The lactone head group.

Synthesis Logic:

Derived from the Common Precursor.

Requires a Claisen condensation to extend the chain.[1]

Endgame State: Often carried as an aldehyde or ketone into the final coupling.

The Endgame: Fragment Coupling Strategy
The convergence of these intermediates utilizes high-fidelity Transition Metal Catalysis.

Protocol 2: The Suzuki-Miyaura Fragment Union
Context: Joining Fragment A (Alkyl derivative) and Fragment B (Vinyl Iodide). This replaces the

problematic Negishi coupling from earlier generations.

Reaction Parameters:

Parameter Condition / Reagent Rationale

| Electrophile | Fragment B (Vinyl Iodide) | High reactivity of

-iodide. | | Nucleophile | Fragment A (Alkyl Boronate) | Generated in situ from alkene + 9-BBN. |
| Catalyst |
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| Bidentate ligand prevents

-hydride elimination. | | Base |

or

| Activates the organoboron species. | | Solvent | DMF / THF /

| Polar aprotic/protic mix aids solubility and rate. |

Workflow:

Hydroboration: Treat the terminal alkene of Fragment A with 9-BBN (9-

Borabicyclo[3.3.1]nonane) to form the alkyl borane.

Coupling: Add Fragment B (Vinyl Iodide), the Palladium catalyst, and the aqueous base.

Outcome: Formation of the C15-C16 bond with complete retention of stereochemistry.

Industrial Scale-Up Logic (Novartis Process)
The transition from academic synthesis (Smith) to industrial production (Novartis) required

specific changes to the intermediates to ensure safety and yield.

Academic Route (Smith)

Industrial Route (Novartis)

Negishi Coupling
(Zn reagents)

Suzuki Coupling
(Boron reagents)

 Safety &
Robustness

High Pressure
Wittig (13 kbar)

Ambient Pressure
Wittig Salt Formation

 Equipment
Constraint

Paterson Aldol
(Final Union)
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Figure 2: Evolution of key process decisions for the 60g campaign. High-pressure steps and

pyrophoric zinc reagents were engineered out.

Data Summary: Yield Comparison
Step

Academic Yield
(Smith)

Industrial Yield
(Novartis)

Improvement
Factor

Common Precursor ~59% (5 steps) >98% (optimized)

High

(Chromatography-

free)

Fragment Coupling Negishi (Variable) Suzuki (73-80%) Stability

Final Deprotection Acidic (Yield loss) Optimized Acid Purity Profile
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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